molecular formula C12H17NO2 B5493748 N-[1-(3-methoxyphenyl)ethyl]propanamide

N-[1-(3-methoxyphenyl)ethyl]propanamide

Cat. No. B5493748
M. Wt: 207.27 g/mol
InChI Key: ZQNPWUFSVXXMFD-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)ethyl]propanamide, commonly known as Methoxyacetyl-fentanyl, is a synthetic opioid that belongs to the fentanyl class of drugs. It is a potent analgesic that is used in scientific research to study the mechanisms of opioid receptors.

Scientific Research Applications

Analytical Characterization in Biological Matrices

N-[1-(3-methoxyphenyl)ethyl]propanamide has been identified in the analytical profiling of psychoactive substances. A study by De Paoli et al. (2013) focused on characterizing substances obtained from an online retailer, including this compound. They developed and validated an analytical method using liquid chromatography and mass spectrometry for its determination in biological fluids like blood, urine, and vitreous humor (De Paoli et al., 2013).

Antioxidant and Anticancer Activities

A 2020 study explored novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities. The study found that some derivatives exhibited higher antioxidant activity than ascorbic acid and were more cytotoxic against certain cancer cell lines like glioblastoma U-87 (Tumosienė et al., 2020).

Melatonin Receptor Binding Affinity

In research on melatonin analogs, a study by Garratt et al. (1996) synthesized a series of substituted phenylalkyl amides, including derivatives of N-[1-(3-methoxyphenyl)ethyl]propanamide. These compounds were used to investigate the binding site of the melatonin receptor in the chicken brain, demonstrating the utility of these compounds in studying receptor binding affinity (Garratt et al., 1996).

Synthesis and Spectroscopic Characterization

A study in 2006 by Zareva focused on the structural and spectroscopic characterization of a derivative of N-[1-(3-methoxyphenyl)ethyl]propanamide. The compound was analyzed using ab initio calculations and infrared spectroscopy, providing insights into its molecular structure and vibrational properties (Zareva, 2006).

properties

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-12(14)13-9(2)10-6-5-7-11(8-10)15-3/h5-9H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNPWUFSVXXMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-methoxyphenyl)ethyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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